3-Chlorothiophene

概要

説明

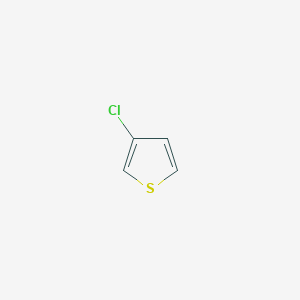

3-Chlorothiophene is a chemical compound with the molecular formula C4H3ClS . It has an average mass of 118.585 Da and a monoisotopic mass of 117.964401 Da .

Synthesis Analysis

3-Chlorothiophene has been prepared by anodic polymerization in boron trifluoride diethyl etherate with 0.1 M tetrabutylammonium tetrafluoroborate . The potential applied for the generation of the polymer has been found to affect considerably both physical and electrochemical properties .Molecular Structure Analysis

The molecular structure of 3-Chlorothiophene is characterized by a thiophene ring with a chlorine atom substituted at the 3rd position . Theoretical studies have shown that the double bonds in 3-chlorothiophene are more delocalized .Chemical Reactions Analysis

3-Chlorothiophene has been used in the synthesis of poly (3-chlorothiophene) films by direct oxidation in mixed electrolytes of boron trifluoride diethyl etherate and trifluroacetic acid . Electrochemical homopolymerization of 3-chlorothiophene and copolymerization with 3-methylthiophene in ionic liquid has been investigated by potentiodynamic and galvanostat methods .Physical And Chemical Properties Analysis

3-Chlorothiophene is a clear colorless to light yellow liquid . The effects of the number and position of the substituent of chlorine atoms on the properties of the thiophene ring for all chlorothiophenes have been studied .科学的研究の応用

Synthesis of Conducting Polymers

3-Chlorothiophene: is utilized in the synthesis of poly(3-chlorothiophene) films through direct oxidation. This process involves mixed electrolytes of boron trifluoride diethyl etherate and trifluoroacetic acid . These conducting polymers have potential applications in organic electronics due to their electrical properties.

Electrochemical Homopolymerization

The compound undergoes electrochemical homopolymerization, as well as copolymerization with 3-methylthiophene in ionic liquids. This has been studied using potentiodynamic and galvanostatic methods . The resulting materials are of interest for creating electroactive layers in electronic devices.

Development of Modified Characteristics for Polymers

3-Chlorothiophene: has been identified as a promising monomer for the synthesis of conducting polymers with modified characteristics. It possesses a large negative nucleus-independent chemical shift (NICS) value, indicating significant electrical current in the thiophene ring, which is beneficial for electrical conductivity .

Safety and Hazards

将来の方向性

作用機序

Target of Action

3-Chlorothiophene, a thiophene-based compound, primarily targets the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes . These enzymes play a crucial role in the inflammatory response, making them key targets for anti-inflammatory drugs .

Mode of Action

The interaction of 3-Chlorothiophene with COX and LOX enzymes results in their inhibition . This inhibition disrupts the synthesis of prostaglandins and leukotrienes, which are key mediators of inflammation . The presence of functional groups such as carboxylic acids, esters, amines, and amides, as well as methyl and methoxy groups, has been highlighted for their importance in this anti-inflammatory activity and biological target recognition .

Biochemical Pathways

The inhibition of COX and LOX enzymes by 3-Chlorothiophene affects the arachidonic acid metabolic pathway . This pathway is responsible for the production of prostaglandins and leukotrienes, which are involved in various physiological processes, including inflammation . By inhibiting these enzymes, 3-Chlorothiophene reduces the production of these inflammatory mediators .

Result of Action

The primary result of 3-Chlorothiophene’s action is the reduction of inflammation due to the inhibition of COX and LOX enzymes . This leads to a decrease in the production of inflammatory mediators, thereby alleviating symptoms associated with inflammatory conditions .

特性

IUPAC Name |

3-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClS/c5-4-1-2-6-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBJDMPBDURTJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

90451-69-7 | |

| Record name | Thiophene, 3-chloro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90451-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20169325 | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chlorothiophene | |

CAS RN |

17249-80-8 | |

| Record name | 3-Chlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20169325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-chlorothiophene?

A1: The molecular formula of 3-chlorothiophene is C4H3ClS, and its molecular weight is 118.59 g/mol.

Q2: What spectroscopic data is available for 3-chlorothiophene?

A2: Research has explored various spectroscopic properties of 3-chlorothiophene, including:

- Raman Spectroscopy: Used to study structural changes in poly(3-chlorothiophene) films during heating. []

- Nuclear Quadrupole Resonance (NQR): 35Cl NQR studies have been conducted on glassy crystal 3-chlorothiophene. []

- Microwave Spectroscopy: Provides information about the molecule's rotational transitions and structure. []

- Photoelectron Spectroscopy: Used to investigate the electronic structure and bonding of 3-chlorothiophene. []

- UV-Vis Spectroscopy: Employed to study the electronic transitions and band gap energy of 3-chlorothiophene-containing polymers. [, ]

Q3: What is the significance of 3-chlorothiophene in material science?

A3: 3-Chlorothiophene serves as a crucial monomer for synthesizing poly(3-chlorothiophene) (PCT), a conducting polymer with various applications. [, , , , ]

Q4: How does the polymerization potential affect the properties of poly(3-chlorothiophene) films?

A4: Studies reveal that the potential applied during anodic polymerization significantly influences the physical and electrochemical characteristics of PCT films, including thickness, roughness, electroactivity, doping level, and specific capacitance. []

Q5: What color changes are observed in poly(3-chlorothiophene) upon oxidation and reduction?

A5: Poly(3-chlorothiophene) exhibits distinct color changes upon oxidation and reduction, transitioning between blue (oxidized) and Bordeaux red (reduced). The color intensity is influenced by the polymerization potential. []

Q6: What makes poly(3-chlorothiophene) suitable for electrochromic devices?

A6: Poly(3-chlorothiophene) demonstrates excellent redox stability, making it a promising candidate for electrochromic devices. It shows remarkable stability even after numerous oxidation-reduction cycles. []

Q7: Can 3-chlorothiophene be used in ionic liquids for material synthesis?

A7: Yes, researchers have successfully electrodeposited poly(3-chlorothiophene) films onto various surfaces, such as WO3 and nanoporous TiO2, using ionic liquids. This highlights the versatility of 3-chlorothiophene in material synthesis and modification. [, ]

Q8: How does 3-chlorothiophene react with transition metal complexes?

A8: Studies show that 3-chlorothiophene reacts with transition metal complexes like [M(PEt3)3] (M = Pt, Pd, Ni), leading to the formation of thiaplatinacycles through C-S bond activation. These thiaplatinacycles exhibit potential as intermediates in hydrodesulfurization (HDS) reactions. []

Q9: Have computational methods been employed to study 3-chlorothiophene and its derivatives?

A9: Yes, computational chemistry plays a vital role in understanding 3-chlorothiophene.

- Quantum mechanical calculations: These calculations are used to study the electronic properties, conformational preferences, and reactivity of 3-chlorothiophene and its polymers. [, , ]

- QSAR models: Relationships between the structure of 3-chlorothiophene derivatives and their reactivity towards the NO3 radical have been investigated. []

Q10: How do substituents influence the reactivity of thiophenes, including 3-chlorothiophene?

A10: Research suggests a correlation between the rate constants of thiophene reactions with the NO3 radical and their ionization potentials (related to EHOMO). This indicates that electron-donating or withdrawing substituents on the thiophene ring can impact its reactivity. []

Q11: How does the halogen atom impact the properties of poly(3-halidethiophene)s?

A11: Studies comparing poly(3-chlorothiophene) with other poly(3-halidethiophene)s (halogen = F, Br) reveal that the size of the halogen atom significantly influences the polymer's properties. The halogen's electronegativity also subtly affects the ionization potential and the lowest π-π* transition energy. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dihydro-1h-benzo[d]azepin-2(3h)-one](/img/structure/B102943.png)